molecular formula C17H22N2O3 B2920424 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421471-85-3

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2920424
CAS No.: 1421471-85-3
M. Wt: 302.374
InChI Key: YBWHNEZCHNDFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide (CAS 1421471-85-3) is a chemical compound with a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol . It belongs to a class of substituted benzofuran-2-carboxamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research . The compound features a benzofuran core linked via a carboxamide group to a 1-(2-methoxyethyl)piperidine moiety. The piperidine ring is a privileged scaffold in drug discovery, found in numerous therapeutics, and its incorporation is often aimed at modulating the physicochemical and pharmacological properties of a molecule . Similarly, the benzofuran structure is a key pharmacophore in various biologically active compounds. While specific biological data for this exact molecule is not publicly available, related structural analogs have been investigated for a range of potential therapeutic applications, highlighting the research value of this chemical series . This product is provided for research purposes to support the exploration of new chemical entities in fields such as drug discovery and development. It is intended for laboratory research use only by qualified professionals. This product is not intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)16-12-13-4-2-3-5-15(13)22-16/h2-5,12,14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWHNEZCHNDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced by reacting the benzofuran derivative with 1-(2-methoxyethyl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond by reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of piperidine- and benzofuran-containing carboxamides. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects and pharmacological implications.

Structural Analogues and Substituent Variations

  • Core Modifications: Goxalapladib (CAS-412950-27-7): Shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a 1,8-naphthyridine core instead of benzofuran. This structural difference likely alters binding affinity, as naphthyridine derivatives are known for metal chelation and kinase inhibition .
  • Piperidine Substituent Variations: 1-Methylpiperidin-4-yl: Found in compounds like N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide (MW 266.34). The methyl group reduces steric hindrance compared to 2-methoxyethyl, possibly enhancing membrane permeability but decreasing solubility . 1-Ethylpiperidin-4-yl: Increases hydrophobicity relative to 2-methoxyethyl, which may lower bioavailability in aqueous environments .

Pharmacological and Physicochemical Properties

Compound Core Structure Piperidine Substituent Molecular Weight Key Properties
Target Compound Benzofuran 1-(2-Methoxyethyl) Not reported Enhanced solubility, moderate lipophilicity
Goxalapladib 1,8-Naphthyridine 1-(2-Methoxyethyl) 718.80 Atherosclerosis applications
N-(1-Methylpiperidin-4-yl)furan-2-carboxamide Furan 1-Methyl 266.34 Simplified structure, lower polarity
1-(4-Bromobenzoyl)-2-phenylpyrrolidine Pyrrolidine 4-Bromobenzoyl Not reported Crystallizes in racemic form
  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl or ethyl substituents, critical for oral bioavailability.

Research Findings and Implications

  • Therapeutic Potential: The 2-methoxyethyl-piperidine motif is recurrent in cardiovascular agents (e.g., goxalapladib), suggesting the target compound may similarly target lipid metabolism or inflammation pathways .
  • Structure-Activity Relationship (SAR) :
    • The benzofuran core’s rigidity may enhance selectivity for aromatic-binding pockets in enzymes or receptors.
    • Bulkier piperidine substituents (e.g., 2-(2-hydroxyethoxy)ethyl) could reduce blood-brain barrier penetration, limiting neurological applications .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring connected to a piperidine moiety through a carboxamide linkage. Its molecular formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3} with a molecular weight of approximately 290.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

This compound has shown promise in inhibiting the growth of several microbial species. For instance, a study indicated that related compounds demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species, suggesting a potential role in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, compounds with structural similarities have been tested against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines, showing varying degrees of potency. The structure-activity relationship indicates that modifications to the benzofuran or piperidine moieties can enhance anticancer efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antimycobacterial Activity : A series of related compounds were synthesized and evaluated for their ability to inhibit photosynthetic electron transport in chloroplasts and their antimycobacterial properties. Some derivatives exhibited higher activity than standard treatments like isoniazid .
  • Cytotoxicity Evaluation : In vitro testing against various cancer cell lines revealed that certain analogs displayed significant cytotoxicity, with IC50 values indicating potent activity compared to established chemotherapeutics .
  • Mechanistic Insights : Research into the mechanism of action suggests that the compound may interfere with specific cellular pathways, potentially through enzyme inhibition or receptor modulation, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-Methoxyethyl)-1-methylpiperidin-4-amineStructureModerate antimicrobial activity
1-(1-Methylpiperidin-4-yl)piperidin-4-amineStructureAnticancer properties
2-(1-Methylpiperidin-4-yl)ethanamineStructureLimited biological data

This compound stands out due to its unique structural features that confer distinct biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 1-benzofuran-2-carboxylic acid derivatives with substituted piperidines. For example, in analogous syntheses, intermediates like 1-(benzofuran-2-carbonyl)piperidine derivatives are prepared by reacting benzofuran carbonyl chlorides with piperidine under reflux in ethanol, followed by substitution at the piperidine nitrogen (e.g., using 2-methoxyethyl groups) . Catalytic agents like glacial acetic acid enhance reaction efficiency . Yield optimization requires controlled stoichiometry (1:1.5 molar ratio of reactants) and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity ≥95% . X-ray crystallography resolves crystal packing and hydrogen-bonding patterns in related benzofuran-piperidine hybrids .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzofuran or piperidine) affect antimicrobial and antitubular activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on the benzofuran ring enhance antimicrobial potency by increasing membrane permeability. For example, derivatives with 5-fluoro or 5-nitro substituents show MIC values of 6.25 µg/mL against Mycobacterium tuberculosis . Piperidine substitution with polar groups (e.g., 2-methoxyethyl) improves solubility and bioavailability, critical for in vivo efficacy . Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with mycobacterial enzyme active sites .

Q. What cheminformatic strategies predict the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : In silico tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition risk. Toxicity risk assessment using ProTox-II highlights potential mutagenicity (LD50 = 250 mg/kg in rodent models), linked to nitroso derivative formation under acidic conditions . Molecular dynamics simulations (e.g., GROMACS) assess metabolic stability by modeling hepatic cytochrome P450 interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Strategies include:

  • Prodrug design : Masking polar groups (e.g., esterification of carboxamide) to enhance absorption .
  • Microsomal stability assays : Incubating the compound with liver microsomes to identify metabolic hotspots .
  • Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in rodent models .

Safety and Mechanistic Questions

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s nitroso derivatives (e.g., N-nitrosomethoxyethylurea) are carcinogenic and mutagenic . Handling requires:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
  • Storage : Under nitrogen atmosphere at -20°C to prevent degradation.
  • Waste disposal : Incineration in EPA-approved facilities to avoid environmental contamination .

Q. What mechanistic insights explain its interaction with biological targets like kinases or bacterial enzymes?

  • Methodological Answer : Molecular docking studies (e.g., Schrödinger Suite) suggest the benzofuran moiety intercalates into DNA topoisomerase IV (bacterial target), while the piperidine-2-methoxyethyl group hydrogen-bonds with catalytic residues (e.g., Tyr616 in Staphylococcus aureus GyrB) . Fluorescence quenching assays quantify binding affinity (Kd = 1.2 µM) .

Experimental Design and Data Analysis

Q. How should researchers design dose-response experiments to evaluate therapeutic windows?

  • Methodological Answer : Use a sigmoidal Emax model with 8–10 concentration points (e.g., 0.1–100 µM). Calculate EC50 (potency) and Hill slope (cooperativity) via nonlinear regression (GraphPad Prism). Include positive controls (e.g., rifampicin for antitubercular assays) and cytotoxicity assays (e.g., HEK293 cell viability) to determine selectivity indices (SI = IC50/EC50) .

Q. What statistical methods are appropriate for resolving variability in biological replicate data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Report variability as mean ± SEM (n ≥ 3). Bootstrapping (1000 iterations) estimates confidence intervals for EC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.